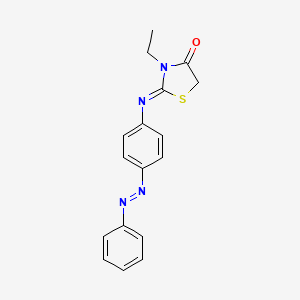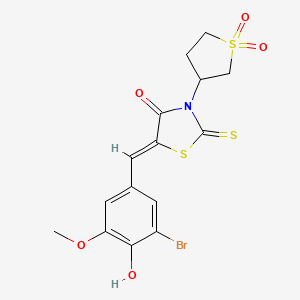
(Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C15H14BrNO5S3 and its molecular weight is 464.36. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Properties
Recent research has highlighted the potential of thioxothiazolidinone derivatives as antibacterial and antimicrobial agents. For instance, derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid, which share structural similarities with the mentioned compound, have demonstrated significant antibacterial activity, particularly against Gram-positive bacterial strains. This suggests that the presence of electron-withdrawing substituents on the phenyl ring might enhance antibacterial efficacy, although the molecular geometry does not significantly influence activity (Trotsko et al., 2018). Additionally, compounds with a thioxothiazolidin-4-one backbone have shown promising antimicrobial activity against a range of bacterial and fungal pathogens, hinting at their potential for developing new antimicrobial agents (El-Gaby et al., 2009).
Photodynamic Therapy Applications
The structural motif found in the compound has also been explored in the context of photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanines substituted with derivatives containing the benzylidene thioxothiazolidin backbone have shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in PDT. These compounds' photophysical and photochemical properties indicate their potential effectiveness in treating cancer through photodynamic mechanisms (Pişkin et al., 2020).
Anticancer Activity
Thiazolidinone derivatives have been evaluated for their anticancer potential, with some studies demonstrating significant activity against various cancer cell lines. The synthesis and evaluation of 4-thiazolidinones containing benzothiazole moieties, for instance, have led to the identification of compounds with notable antitumor activity. These findings underscore the potential of thiazolidinone derivatives as a basis for developing new anticancer therapies (Havrylyuk et al., 2010).
Molecular Docking and QSAR Studies
Quantitative structure-activity relationship (QSAR) and molecular docking studies have provided insights into the mechanisms underlying the antimicrobial and anticancer activities of thiazolidinone derivatives. These studies help identify key molecular features contributing to the compounds' biological activities, facilitating the design of more effective therapeutic agents (Deep et al., 2013).
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S3/c1-22-11-5-8(4-10(16)13(11)18)6-12-14(19)17(15(23)24-12)9-2-3-25(20,21)7-9/h4-6,9,18H,2-3,7H2,1H3/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQCSZKQOZKAGC-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

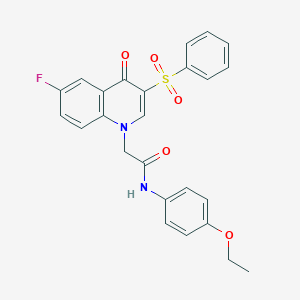
![Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2706676.png)
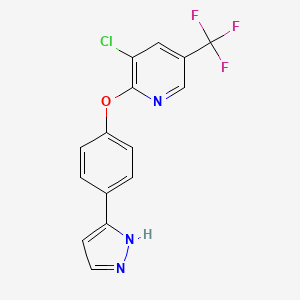
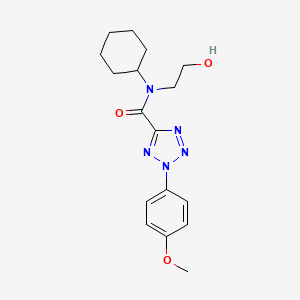
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2706681.png)
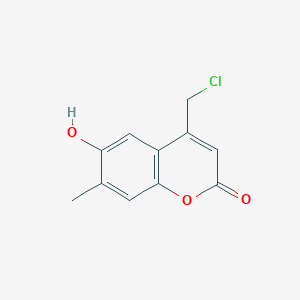
![N-(6-Oxaspiro[3.4]octan-7-ylmethyl)prop-2-enamide](/img/structure/B2706683.png)
![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2706684.png)



![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2706694.png)
![N-[bis(methylsulfanyl)methylidene]benzenesulfonamide](/img/structure/B2706696.png)
